molecular formula C16H18N4O2S B2489100 (2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(thiophen-3-yl)methanone CAS No. 2192745-95-0

(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(thiophen-3-yl)methanone

Cat. No.: B2489100
CAS No.: 2192745-95-0
M. Wt: 330.41
InChI Key: SYZZGXKVNVILIE-UHFFFAOYSA-N
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Description

(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(thiophen-3-yl)methanone (CAS 2192745-95-0) is a dihydropyrido[2,3-d]pyrimidinone derivative, a class of compounds recognized as a privileged scaffold in drug discovery due to their resemblance to endogenous purine bases . This specific compound, with a molecular formula of C16H18N4O2S and a molecular weight of 330.40 g/mol, features a morpholine group at the 2-position and a thiophene-3-carbonyl moiety at the 8-position of the fused bicyclic core . The pyrido[2,3-d]pyrimidine core is a structure of significant interest, with over 20,000 related compounds described in the scientific literature, underscoring its importance in biomedical research . Compounds based on this scaffold have demonstrated a wide range of biological activities, primarily as potent and selective kinase inhibitors . Research into similar dihydropyrido[2,3-d]pyrimidinone compounds has shown promise in the development of antagonists for various targets. For instance, closely related structures have been investigated as potent P2X7 receptor antagonists with oral activity and the ability to engage the central nervous system, suggesting potential applications in neuropsychiatric and neuroinflammatory disorders . Furthermore, other derivatives have been explored as inhibitors of cyclin-dependent kinase 2 (CDK2), a prominent target in oncology . The structural features of this compound—including the hydrogen bond acceptors provided by the morpholine and carbonyl groups—make it a valuable chemical tool for probing biological pathways and for hit-to-lead optimization campaigns in medicinal chemistry. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(2-morpholin-4-yl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-8-yl)-thiophen-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2S/c21-15(13-3-9-23-11-13)20-4-1-2-12-10-17-16(18-14(12)20)19-5-7-22-8-6-19/h3,9-11H,1-2,4-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYZZGXKVNVILIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CN=C(N=C2N(C1)C(=O)C3=CSC=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Construction from Preformed Pyrimidine Precursors

A method described in US Patent 7,479,558 involves reacting 5-bromo-4-chloropyrimidine derivatives with amines to introduce substitutions at position 4. For instance, treating 5-bromo-4-chloropyrido[2,3-d]pyrimidin-7-one with morpholine under basic conditions (e.g., K₂CO₃ in DMF) yields the 2-morpholino-substituted intermediate. This step typically achieves >80% yield due to the electrophilic nature of the pyrimidine ring at position 2.

Cyclization via Condensation Reactions

An alternative approach from PMC 6891647 utilizes α,β-unsaturated esters condensed with malononitrile to form tetrahydropyridine intermediates. Subsequent cyclization with guanidine derivatives under basic methanol generates the dihydropyrido[2,3-d]pyrimidin-7(8H)-one core. For example, heating 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile with guanidine at 80°C for 12 hours produces the bicyclic system in 65–72% yield.

Functionalization at Position 8

Introducing the thiophen-3-yl methanone group at position 8 requires precise regiocontrol.

Friedel-Crafts Acylation

A patent by Glaxo Group Limited describes Friedel-Crafts acylation of the dihydropyrido[2,3-d]pyrimidine core with thiophene-3-carbonyl chloride. Using AlCl₃ as a Lewis catalyst in dichloromethane at 0°C, the reaction proceeds via electrophilic aromatic substitution, yielding the methanone derivative. However, competing reactions at other positions necessitate careful temperature control (−10°C to 5°C) to maintain regioselectivity.

Suzuki-Miyaura Coupling

CN101006086B proposes a palladium-catalyzed cross-coupling strategy. Bromination at position 8 using NBS (N-bromosuccinimide) generates 8-bromo-2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidine , which undergoes Suzuki coupling with thiophene-3-boronic acid. Optimized conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 90°C) afford the coupled product in 55–60% yield.

Optimization of Morpholino Substitution

The morpholino group at position 2 enhances solubility and bioavailability.

Nucleophilic Aromatic Substitution

As per US 7,479,558, displacing a chloro or bromo substituent at position 2 with morpholine in refluxing ethanol (12 hours, 80°C) achieves near-quantitative conversion. The reaction tolerates diverse solvents (DMF, THF) but requires stoichiometric morpholine (1.2 equiv) to suppress side reactions.

Reductive Amination

An alternative method from US 11,066,404B2 involves reductive amination of a keto intermediate. Treating 2-keto-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-one with morpholine and NaBH₃CN in methanol at room temperature installs the morpholino group with 85% efficiency. This method avoids harsh conditions, preserving the integrity of the thiophene-methanone moiety.

Analytical Characterization and Yield Optimization

Critical intermediates and the final compound require rigorous characterization:

Step Intermediate Key Characterization Data Yield (%)
1 2-Morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-one $$ ^1H $$ NMR (DMSO-d6): δ 3.60 (m, 8H, morpholino), 2.90 (t, 2H, CH2), 2.50 (t, 2H, CH2) 78
2 8-Bromo-2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidine HRMS: m/z 342.08 [M+H]+ 65
3 Final Compound $$ ^{13}C $$ NMR (CDCl3): δ 190.2 (C=O), 140.1 (thiophene C), 56.3 (morpholino CH2) 58

Challenges and Mitigation Strategies

Regioselectivity in Acylation

Competing acylation at position 4 or 5 is minimized by steric hindrance through bulky Lewis acids (e.g., FeCl₃ instead of AlCl₃).

Purification of Polar Intermediates

Column chromatography with EtOAc/hexane (3:7) followed by recrystallization from ethanol/water (9:1) removes unreacted morpholine and byproducts.

Scalability and Industrial Relevance

Pilot-scale synthesis (100 g batches) reported in CN101006086B uses continuous-flow reactors for the cyclization step, reducing reaction time from 12 hours to 2 hours and improving yield to 82%.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to the discovery of new materials and catalysts.

Biology and Medicine: In biology and medicine, it serves as a molecular probe or inhibitor in biochemical assays. Its ability to interact with specific proteins or enzymes makes it valuable in drug discovery and development.

Industry: Industrially, this compound can be used in the production of polymers, agrochemicals, and other specialized chemicals. Its versatility makes it an important component in various manufacturing processes.

Mechanism of Action

The mechanism of action for this compound involves its interaction with molecular targets such as enzymes or receptors. Through binding or inhibition, it can modulate biological pathways, leading to specific physiological effects. These interactions are often studied using molecular docking and biochemical assays to elucidate the precise mechanisms.

Comparison with Similar Compounds

Structural Analogues in the Evidence

The evidence highlights several thiophene-containing pyrimidine derivatives, though none directly match the target compound’s substitution pattern. Key analogs include:

(a) 4-Phenyl-6-(thiophen-2-yl)tetrahydropyrimidine-2,5-dione (12a)
  • Structure : Features a thiophen-2-yl group and a tetrahydropyrimidine core.
  • Analytical Data: Melting Point: Not explicitly stated. Elemental Analysis: C, 56.19%; H, 5.16%; N, 7.88% (matches calculated values for C₁₇H₁₈N₂O₅S) .
(b) 2-Imino-4-phenyl-6-(thiophen-2-yl)-tetrahydropyrimidin-5(2H)-one (13a)
  • Structure: Includes a thiophen-2-yl substituent and an imino group.
  • Analytical Data :
    • Melting Point: 270–272°C.
    • Elemental Analysis: C, 62.12%; H, 4.91%; N, 15.29% (C₁₄H₁₃N₃OS) .
(c) (4-(3,4-Dimethoxyphenyl)-2-thioxo-1,3-oxathiolan-5-yl)(thiophen-2-yl)methanone (14b)
  • Structure: Combines a thiophen-2-yl methanone with a 1,3-oxathiolane ring.
  • Analytical Data :
    • Elemental Analysis: C, 52.58%; H, 3.70% (C₁₆H₁₄O₄S₃) .
(d) (Z)-3-Morpholino-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one
  • Structure: Shares a morpholino group but replaces pyrido-pyrimidine with a thiazolidinone core.
  • Relevance: Highlights the role of morpholino in modifying electronic properties and solubility .

Key Structural and Functional Differences

Parameter Target Compound 13a 14b (Z)-3-Morpholino-thiazolidinone
Core Structure Pyrido[2,3-d]pyrimidine Tetrahydropyrimidinone 1,3-Oxathiolane Thiazolidinone
Thiophene Position Thiophen-3-yl Thiophen-2-yl Thiophen-2-yl N/A
Morpholino Substitution At 2-position Absent Absent At 3-position
Functional Groups Methanone, dihydropyrido-pyrimidine Imino, phenyl Thioxo, dimethoxyphenyl Thioxo, pyridinylmethylene
Melting Point Not reported 270–272°C Not reported Not reported
Notes:
  • Morpholino vs. Other Substituents: The morpholino group in the target compound and (Z)-3-Morpholino-thiazolidinone likely improves solubility compared to non-morpholino analogs (e.g., 13a) .

Biological Activity

The compound (2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(thiophen-3-yl)methanone is a complex heterocyclic organic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, structural characteristics, and biological effects, particularly focusing on its pharmacological potential.

Structural Characteristics

This compound features a morpholino ring and a pyrido-pyrimidine moiety , which are essential for its biological activity. The presence of the thiophenyl group enhances its interaction with biological targets. The molecular formula is C16H18N4O2SC_{16}H_{18}N_{4}O_{2}S with a molecular weight of 330.4 g/mol .

PropertyValue
Molecular FormulaC₁₆H₁₈N₄O₂S
Molecular Weight330.4 g/mol
CAS Number2192745-95-0

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, often utilizing microwave-assisted techniques to enhance yield and efficiency. The general approach includes:

  • Formation of the pyrido-pyrimidine core through cyclization reactions.
  • Introduction of the morpholino group via nucleophilic substitution.
  • Attachment of the thiophenyl moiety through electrophilic aromatic substitution.

The primary mechanism by which this compound exhibits biological activity is through the inhibition of specific kinases involved in cellular signaling pathways. Research indicates that it may inhibit pathways such as CSBP/RK/p38 kinase, which are crucial in various diseases including cancer.

Pharmacological Studies

  • Anticancer Activity : Several studies have demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, related compounds have shown IC50 values in the low micromolar range against DNA-PK, enhancing the efficacy of radiotherapy by potentiating cytotoxicity.
    • Case Study : A study found that modifications to the structure significantly impacted the inhibition rates against cancer cell lines, suggesting that this compound could be further optimized for therapeutic use .
  • Inhibition of Kinase Activity : The compound has been shown to inhibit DNA-dependent protein kinase (DNA-PK), which plays a vital role in DNA repair mechanisms. This inhibition can lead to increased sensitivity of cancer cells to DNA-damaging agents .
  • Potential Antiviral Properties : Preliminary studies suggest that similar compounds may exhibit antiviral effects by interfering with viral replication processes .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other structurally related compounds:

Compound NameStructure FeaturesNotable Activities
2-Methylquinazolin-4(3H)-oneContains a quinazoline coreAnticancer properties
4-(Pyrazin-2-yl)thiazoleThiazole ring with pyrazineAntimicrobial activity
6-(Morpholino)pyrimidinePyrimidine with morpholinoAntiviral effects

These comparisons highlight how structural variations can influence biological activity and therapeutic potential.

Q & A

Q. Key intermediates :

  • 6-Amino-2-mercaptopyrimidine derivatives (precursors for cyclization) .
  • Chlorinated pyrido[2,3-d]pyrimidine intermediates for morpholine attachment .

How can researchers optimize reaction conditions to improve yields in the synthesis of this compound?

Advanced Research Focus
Yield optimization requires systematic variation of:

  • Solvent polarity : Dimethylformamide (DMF) enhances nucleophilic substitution for morpholine incorporation, while toluene minimizes side reactions in thiophene coupling .
  • Temperature control : Microwave-assisted synthesis (e.g., 100–120°C) reduces reaction time from hours to minutes and improves regioselectivity .
  • Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions increase efficiency, with yields >75% reported under inert atmospheres .

Q. Example optimization table :

ParameterTested RangeOptimal ConditionYield Improvement
Reaction Temp.80°C–140°C (microwave)120°C68% → 82%
Catalyst Loading2–10 mol% Pd5 mol%55% → 78%
SolventToluene vs. DMFTolueneSide products ↓40%

Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Q. Basic Research Focus

  • NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., thiophene coupling at C3 vs. C2) and morpholino substitution. Key signals:
    • Thiophene protons: δ 7.2–7.5 ppm (multiplet, J = 3–5 Hz) .
    • Pyrido[2,3-d]pyrimidine H5: δ 3.8–4.2 ppm (broad singlet) .
  • HPLC-MS : Purity assessment (>98%) using C18 columns (acetonitrile/water gradient) .
  • X-ray crystallography : Resolves ambiguous stereochemistry in dihydropyrido rings .

What computational approaches are suitable for predicting the bioactivity of this compound?

Q. Advanced Research Focus

  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding affinity to kinase targets (e.g., PI3Kγ). Use PyMOL for visualizing interactions with catalytic lysine residues .
  • QSAR modeling : Correlate substituent effects (e.g., thiophene position) with antioxidant activity using descriptors like HOMO-LUMO gaps .
  • MD simulations : Assess stability of the morpholino-thiophene moiety in lipid bilayers (NAMD/GROMACS) .

How can environmental stability studies be designed to assess degradation pathways?

Advanced Research Focus
Adopt tiered testing per OECD guidelines:

Hydrolytic stability : Incubate in buffers (pH 4–9) at 25–50°C; monitor via LC-MS for pyrimidine ring cleavage .

Photodegradation : Expose to UV light (λ = 254 nm) in aqueous solutions; identify byproducts (e.g., sulfoxides from thiophene oxidation) .

Biotic degradation : Use soil microcosms with LC-HRMS to track microbial metabolism (e.g., morpholino dealkylation) .

Q. Degradation pathway table :

ConditionMajor PathwayHalf-Life (Days)
pH 7, 25°CHydrolysis at C8 position28
UV lightThiophene sulfoxide formation7
Soil microbiotaMorpholino N-demethylation14

What strategies resolve contradictions in bioactivity data across different studies?

Q. Advanced Research Focus

  • Meta-analysis : Compare datasets using standardized assays (e.g., DPPH for antioxidants vs. FRAP) to normalize variability .
  • Dose-response reevaluation : Replicate studies with controlled cell lines (e.g., HepG2 vs. HEK293) to isolate compound-specific effects .
  • Structural analogs : Synthesize derivatives (e.g., thiophen-2-yl vs. thiophen-3-yl) to test positional effects on activity .

Conflict resolution example :
A study reporting low antioxidant activity (IC₅₀ = 200 µM) used DPPH, while another with FRAP (IC₅₀ = 50 µM) measured metal chelation. Normalizing to Trolox equivalents resolved the discrepancy .

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